![molecular formula C14H12ClNO4S B2993040 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379729-06-3](/img/structure/B2993040.png)

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

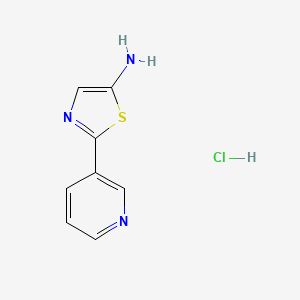

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 . It is used for proteomics research applications .

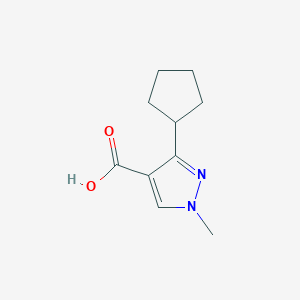

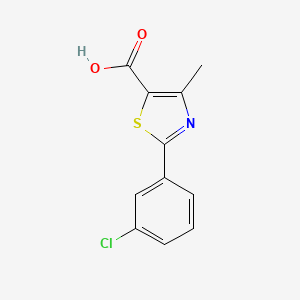

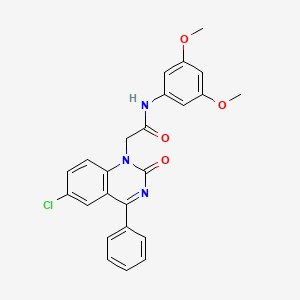

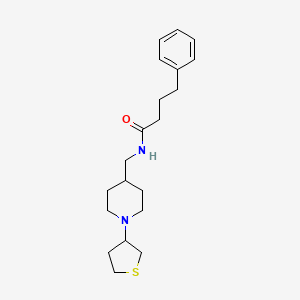

Molecular Structure Analysis

The molecular structure of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is defined by its molecular formula, C14H12ClNO4S . This indicates that it contains 14 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid are defined by its molecular structure. It has a molecular weight of 325.77 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Plant Stress Tolerance Induction

Benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, have been shown to play a significant role in inducing multiple stress tolerance in plants. These molecules are effective in promoting tolerance to heat, drought, and chilling stress, suggesting a potential application of benzoic acid-based compounds in agriculture to enhance crop resilience against environmental stressors (Senaratna et al., 2004).

Organic Synthesis and Catalysis

Research into methyloxorhenium(V) compounds with tridentate chelating ligands, including those related to sulfonamide structures, has contributed to understanding the mechanisms of catalysis and oxidation in organic chemistry. These compounds exhibit unique properties and reactivities, suggesting potential applications in synthetic chemistry for the development of novel catalytic processes (Shan et al., 2003).

Environmental and Water Treatment

The transformation of sulfamethoxazole (SMX), a sulfonamide antibacterial, in reactions with chlorine was studied to understand the fate of such compounds in municipal wastewaters and affected drinking waters. This research indicates the significant transformation of sulfonamide compounds during water treatment processes, highlighting their environmental relevance and the need for effective degradation strategies (Dodd & Huang, 2004).

Advanced Materials

The synthesis and properties of new sulfonated poly(p-phenylene) derivatives for proton exchange membranes showcase the application of sulfonated compounds in the development of materials for fuel cells. These polymers demonstrate high ion exchange capacities, water absorption capacities, and proton conductivities, suggesting their potential use in energy conversion and storage technologies (Ghassemi & McGrath, 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)-methylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-16(12-6-3-5-11(15)9-12)21(19,20)13-7-2-4-10(8-13)14(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSFTRWOVSFWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)

![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine](/img/structure/B2992974.png)